[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide
[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide
Brand Name:
Vulcanchem
CAS No.:
102571-31-3
VCID:
VC20743216
InChI:
InChI=1S/C14H23N2O2.HI/c1-7-11-8-9-13(18-14(17)15(2)3)12(10-11)16(4,5)6;/h8-10H,7H2,1-6H3;1H/q+1;/p-1
SMILES:
CCC1=CC(=C(C=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-]
Molecular Formula:
C14H23IN2O2
Molecular Weight:
378.25 g/mol
[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide
CAS No.: 102571-31-3
Cat. No.: VC20743216
Molecular Formula: C14H23IN2O2
Molecular Weight: 378.25 g/mol
* For research use only. Not for human or veterinary use.
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide - 102571-31-3](/images/no_structure.jpg)
CAS No. | 102571-31-3 |
---|---|
Molecular Formula | C14H23IN2O2 |
Molecular Weight | 378.25 g/mol |
IUPAC Name | [2-(dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium;iodide |
Standard InChI | InChI=1S/C14H23N2O2.HI/c1-7-11-8-9-13(18-14(17)15(2)3)12(10-11)16(4,5)6;/h8-10H,7H2,1-6H3;1H/q+1;/p-1 |
Standard InChI Key | TWIPHKQUSQGTSH-UHFFFAOYSA-M |
SMILES | CCC1=CC(=C(C=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |
Canonical SMILES | CCC1=CC(=C(C=C1)OC(=O)N(C)C)[N+](C)(C)C.[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume